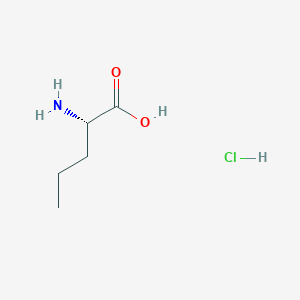

(S)-2-Aminopentanoic acid hydrochloride

Descripción

Contextualizing (S)-2-Aminopentanoic Acid Hydrochloride as a Non-Proteinogenic α-Amino Acid

Amino acids are broadly categorized into two groups: proteinogenic and non-proteinogenic. The 22 proteinogenic amino acids are those that are naturally encoded in the genome of organisms and are used as the fundamental building blocks of proteins. wikipedia.org In contrast, non-proteinogenic amino acids are not encoded by the standard genetic code for protein synthesis. wikipedia.org (S)-2-Aminopentanoic acid falls into this latter category. wikipedia.org

While it is not incorporated into proteins during translation in most organisms, it is found in nature. wikipedia.org For instance, it has been identified as a component of an antifungal peptide produced by Bacillus subtilis and can be produced as a metabolite by certain bacteria like Serratia marcescens. wikipedia.orgebi.ac.uk The existence of non-proteinogenic amino acids like L-norvaline highlights the vast diversity of amino acids beyond the canonical 20, with over 140 non-proteinogenic variants found in proteins (through post-translational modification) and thousands more existing in nature or synthesized in the lab. wikipedia.org

The structural difference between (S)-2-aminopentanoic acid and its proteinogenic isomer, valine, is subtle yet significant. Both are α-amino acids with a five-carbon backbone, but norvaline has a linear propyl side chain (CH₃(CH₂)₂), whereas valine has a branched isopropyl side chain (CH(CH₃)₂). wikipedia.org This difference in side-chain structure is a key reason why norvaline is not typically incorporated into proteins by the cellular machinery that recognizes and utilizes valine. However, some studies have noted that the imperfect selectivity of certain enzymes, like leucyl-tRNA synthetase, can lead to the misincorporation of norvaline into recombinant proteins, particularly in systems like E. coli. wikipedia.orgnih.gov

Historical Perspectives and Nomenclature in Amino Acid Chemistry

The naming of amino acids has often been rooted in their source of isolation or their physical properties, rather than a systematic chemical nomenclature. ricecatalyst.com For example, asparagine was first isolated from asparagus, and glycine (B1666218) was named for its sweet taste (from the Greek 'glykys'). ricecatalyst.com The name "norvaline" itself has historical origins. wikipedia.org The "nor-" prefix, in this context and in the case of norleucine, is a historical remnant and does not follow the current conventional use of the prefix to denote a missing hydrocarbon group. wikipedia.org Due to this lack of systematic accuracy, the IUPAC/IUB Joint Commission on Nomenclature has recommended that trivial names like norvaline be abandoned in favor of their systematic names. wikipedia.org

The systematic IUPAC name for this compound is (2S)-2-aminopentanoic acid. ebi.ac.uk The hydrochloride salt is systematically named (2S)-2-aminopentanoic acid;hydrochloride. Below is a table detailing the various identifiers for this compound.

| Identifier Type | Value |

| IUPAC Name | (2S)-2-aminopentanoic acid;hydrochloride |

| Common Name | L-Norvaline hydrochloride |

| CAS Number | 27493-23-8 |

| Molecular Formula | C₅H₁₂ClNO₂ |

| Molecular Weight | 153.61 g/mol |

Historically, the synthesis of amino acids has been a cornerstone of organic chemistry. The Strecker synthesis, discovered in 1850, was one of the first methods to produce amino acids from aldehydes, ammonia (B1221849), and cyanide. nih.govmasterorganicchemistry.com While the original Strecker synthesis produces a racemic mixture (both D and L enantiomers), modern asymmetric synthesis techniques have been developed to produce specific enantiomers, which is crucial for biological applications. masterorganicchemistry.comrsc.org The ability to synthesize specific chiral molecules like (S)-2-aminopentanoic acid has been pivotal for research into their unique properties. rsc.org

Significance in Contemporary Biochemical and Organic Synthesis Research

(S)-2-Aminopentanoic acid hydrochloride is a versatile molecule in modern scientific investigation. Its significance spans both biochemical research, where its biological activities are explored, and organic synthesis, where it serves as a chiral building block.

In the realm of biochemical research, L-norvaline has been investigated for several potential biological roles. It is studied as a bacterial metabolite, which can provide insights into bacterial metabolic pathways. ebi.ac.uk Research has also pointed towards its potential as a neuroprotective agent, with studies exploring its effects in models of neurological disorders. ebi.ac.uksmolecule.com Furthermore, some research has identified it as a potential immunosuppressant, suggesting its utility in preventing organ rejection in transplants and in treating autoimmune diseases. smolecule.comgoogle.com

In organic synthesis, chiral amino acids are valuable starting materials for creating complex molecules with specific stereochemistry. (S)-2-Aminopentanoic acid can be used in the synthesis of novel compounds. For example, its amino and carboxylic acid groups can participate in peptide bond formation to create unique peptides not found in nature. smolecule.com It can also be a precursor in multi-step syntheses of other chiral molecules. google.comgoogle.com The development of enzymatic synthesis methods, using enzymes like aminotransferases, offers an environmentally friendly alternative to traditional chemical synthesis for producing (S)-2-aminopentanoic acid and its derivatives. rsc.orgsmolecule.com

The table below compares (S)-2-Aminopentanoic acid to structurally similar proteinogenic amino acids, highlighting the features that distinguish it and drive its unique applications in research.

| Compound Name | Structure Similarity | Key Differentiating Features |

| L-Valine | High | Proteinogenic; branched-chain isomer; essential for protein synthesis. smolecule.com |

| L-Leucine | Moderate | Proteinogenic; branched-chain amino acid; involved in muscle metabolism. smolecule.com |

| L-Isoleucine | Moderate | Proteinogenic; another branched-chain amino acid important for energy. smolecule.com |

| (S)-2-Aminobutyric Acid | High | Non-proteinogenic; shorter alkyl chain; involved in neurotransmitter synthesis. smolecule.com |

This distinction as a non-proteinogenic amino acid with specific biological activities is what makes (S)-2-Aminopentanoic acid hydrochloride a significant compound in contemporary research. smolecule.com

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(2S)-2-aminopentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-2-3-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXIIAPIURLROR-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 2 Aminopentanoic Acid Hydrochloride and Its Derivatives

Classical Chemical Synthesis Routes to (S)-2-Aminopentanoic Acid Hydrochloride

Traditional chemical synthesis provides robust and scalable methods for the production of (S)-2-Aminopentanoic acid hydrochloride. These routes often involve multiple steps and require careful control of reaction conditions to achieve the desired stereochemistry and purity.

Multi-Step Approaches from Precursor Molecules

The chemical synthesis of L-norvaline typically begins with simple, readily available precursors such as n-valeric acid or n-butyraldehyde. patsnap.comgoogle.com A common multi-step pathway starting from n-valeric acid involves several key transformations. patsnap.comgoogle.com

First, n-valeric acid is converted to its acyl chloride, n-pentanoyl chloride, often by reacting it with thionyl chloride. patsnap.comgoogle.com This is followed by α-bromination to produce α-bromovaleryl chloride. The subsequent step is ammonolysis, where the α-bromo compound is treated with ammonia (B1221849) to introduce the amino group, yielding a racemic mixture of α-aminovaleramide. This amide is then hydrolyzed to produce racemic (DL)-norvaline. The final, critical step is the resolution of this racemic mixture to isolate the desired (S)-enantiomer, which is then converted to its hydrochloride salt. patsnap.com

An alternative route starts with n-butyraldehyde, which undergoes a cyanation reaction, followed by ammonification, hydrolysis, and resolution to obtain the final L-norvaline product. google.com

Table 1: Exemplary Multi-Step Synthesis Pathway from n-Valeric Acid

| Step | Reaction | Reagents | Product |

| 1 | Acyl Chloride Formation | Thionyl chloride (SOCl₂) | n-Pentanoyl chloride |

| 2 | α-Bromination | Bromine (Br₂) | α-Bromovaleryl chloride |

| 3 | Ammonolysis | Ammonia (NH₃) | DL-α-Aminovaleramide |

| 4 | Hydrolysis | Acid or Base | DL-Norvaline |

| 5 | Chiral Resolution | Chiral resolving agent (e.g., L-tartaric acid) | L-Norvaline |

| 6 | Salt Formation | Hydrochloric acid (HCl) | (S)-2-Aminopentanoic acid hydrochloride |

Reflux-Based Synthesis Protocols for High Purity

Reflux conditions are frequently employed in the synthesis of amino acids to ensure reactions proceed to completion, which is essential for achieving high purity. For instance, the initial conversion of n-valeric acid to n-pentanoyl chloride using thionyl chloride is often performed under reflux. patsnap.comgoogle.com This ensures the removal of gaseous byproducts (SO₂ and HCl), driving the reaction forward.

Similarly, the hydrolysis of amide or ester intermediates to the final carboxylic acid is typically conducted under reflux to ensure complete conversion. A specific method for preparing the hydrochloride salt involves refluxing the corresponding amino acid ester, such as L-Norvaline methyl ester, in methanolic hydrochloric acid. This process not only hydrolyzes the ester but also directly yields the high-purity hydrochloride salt of the amino acid upon cooling and crystallization. smolecule.com The use of reflux is also critical in salt formation and purification steps, such as in the preparation of (S)-2-aminobutanamide hydrochloride, an intermediate for other pharmaceuticals, where refluxing with hydrogen chloride in isopropanol (B130326) is a key step. google.com

Stereoselective Synthesis Strategies for (S)-Configuration

Achieving the correct stereochemistry is the most critical challenge in the synthesis of (S)-2-Aminopentanoic acid. Two primary strategies are employed: chiral resolution and asymmetric synthesis.

Chiral Resolution: This is a common industrial method that involves synthesizing a racemic mixture of norvaline and then separating the enantiomers. A widely used technique is diastereomeric salt formation. The racemic mixture (e.g., DL-α-aminovaleramide or DL-norvaline) is reacted with a chiral resolving agent, such as L-tartaric acid. patsnap.comgoogle.com This reaction forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized and separated. The desired enantiomer is then liberated from the salt, often through treatment with a base, and subsequently converted to the hydrochloride salt.

Asymmetric Synthesis: These methods aim to create the desired stereocenter directly. One advanced approach involves the use of a recyclable chiral auxiliary. For example, a Ni(II) complex formed from a glycine (B1666218) Schiff base and a chiral ligand can be alkylated. mdpi.com The chiral environment provided by the complex directs the incoming alkyl group to one face of the molecule, leading to the preferential formation of the (S)-enantiomer. After the reaction, the complex is disassembled to release the amino acid and recover the chiral auxiliary for reuse. mdpi.com This method offers an elegant way to produce enantiomerically pure amino acids without the need for resolving racemic mixtures. mdpi.com

Biocatalytic and Enzymatic Synthesis of (S)-2-Aminopentanoic Acid

In response to the growing demand for greener and more efficient chemical processes, biocatalytic methods have emerged as powerful alternatives to classical synthesis. These approaches utilize enzymes or whole microorganisms to produce (S)-2-Aminopentanoic acid with exceptional stereoselectivity and under mild reaction conditions. researchgate.net

Application of Aminotransferases in Enantioselective Production

Aminotransferases, also known as transaminases, are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. nih.gov Their high stereoselectivity makes them ideal for the asymmetric synthesis of chiral amino acids like L-norvaline.

The synthesis of L-norvaline can be achieved by the transamination of its corresponding α-keto acid, 2-ketopentanoic acid (α-ketovalerate). researchgate.net Branched-chain amino acid aminotransferases (BCATs), in particular, have shown efficacy in this conversion. researchgate.netebi.ac.uk For example, BCAT from Escherichia coli can be used for the asymmetric synthesis of a range of non-natural amino acids, including L-norvaline. ebi.ac.uk The reaction involves the transfer of an amino group from a donor like L-glutamate to 2-ketopentanoic acid, yielding L-norvaline and α-ketoglutarate. wikipedia.org The high enantioselectivity of the enzyme ensures the exclusive production of the (S)-enantiomer. researchgate.net

Table 2: Aminotransferase-Catalyzed Synthesis of L-Norvaline

| Enzyme Type | Substrates | Products | Key Feature |

| Branched-Chain Aminotransferase (BCAT) | 2-Ketopentanoic acid (keto acceptor) + L-Glutamate (amino donor) | (S)-2-Aminopentanoic acid + α-Ketoglutarate | High enantioselectivity (>99% ee) |

Emerging Biotechnological Approaches for Amino Acid Synthesis

Modern biotechnology offers sophisticated strategies that go beyond the use of single, isolated enzymes. These include multi-enzyme cascade reactions and the use of engineered whole-cell biocatalysts, which can improve efficiency and reduce costs. semanticscholar.org

Multi-Enzyme Systems: An innovative approach for producing L-norvaline is the multi-enzymatic resolution of racemic DL-norvaline. researchgate.netresearchgate.net This system employs a cascade of enzymes working in concert. A D-amino acid oxidase (DAAO) selectively oxidizes the unwanted D-norvaline to 2-ketopentanoic acid. This keto acid is then asymmetrically reduced back to the desired L-norvaline by a leucine (B10760876) dehydrogenase (LeuDH), which requires the cofactor NADH. To make the process cost-effective, a formate (B1220265) dehydrogenase (FDH) is included to regenerate NADH from NAD+. Finally, a catalase is added to decompose the hydrogen peroxide byproduct generated by the DAAO, protecting the other enzymes from inactivation. This clever system can achieve a theoretical yield of 100% for the L-enantiomer from a racemic starting material, with an enantiomeric excess often exceeding 99%. researchgate.net

Whole-Cell Biocatalysis: Another advanced strategy involves engineering microorganisms like E. coli to produce L-norvaline from simple, inexpensive feedstocks. nih.gov In one such system, an enzymatic cascade was designed to produce L-norvaline from propionaldehyde (B47417) and glycine. nih.gov This required the overexpression of multiple enzymes within the E. coli cells, including L-threonine aldolase, L-threonine dehydratase, and leucine dehydrogenase, along with enzymes for cofactor regeneration. By using the entire cell as a catalyst, the need to purify individual enzymes is eliminated, and cofactors are regenerated by the cell's own metabolism, creating an economical and efficient production platform. nih.gov Such biotechnological methods represent the frontier of amino acid synthesis, offering sustainable and highly effective routes to valuable compounds like (S)-2-Aminopentanoic acid. nih.govfrontiersin.org

Industrial-Scale Preparation and Purification Techniques

The large-scale manufacturing of (S)-2-Aminopentanoic acid hydrochloride primarily involves two main strategies: chemical synthesis followed by chiral resolution, and enzymatic or chemoenzymatic methods that offer higher stereoselectivity. Subsequent purification steps are critical to achieve the high purity required for pharmaceutical and other specialized applications.

Industrial-Scale Preparation

Two prominent methods for the industrial-scale preparation of (S)-2-Aminopentanoic acid are chemical synthesis originating from n-valeric acid and a more contemporary multi-enzymatic resolution process.

Chemical Synthesis from n-Valeric Acid

A common industrial chemical synthesis route to produce L-norvaline starts with n-valeric acid. This multi-step process involves the formation of a racemic mixture of 2-aminopentanoic acid, which then requires a chiral resolution step to isolate the desired (S)-enantiomer. The hydrochloride salt is typically formed in the final stages of the process.

The general steps include:

Acyl Halogenation: n-Valeric acid is reacted with a halogenating agent, such as thionyl chloride, to form the corresponding acyl chloride.

α-Halogenation: The acyl chloride is then halogenated at the alpha-position, typically using bromine.

Ammonolysis: The α-halo acyl chloride is treated with ammonia to form the racemic α-amino acid.

Chiral Resolution: The racemic mixture is resolved using a chiral resolving agent, such as a chiral acid or base, to form diastereomeric salts that can be separated by fractional crystallization.

Hydrolysis and Salt Formation: The separated diastereomer is then hydrolyzed to yield the enantiomerically pure amino acid, which is subsequently converted to its hydrochloride salt.

Interactive Data Table: Key Parameters in the Chemical Synthesis of L-Norvaline from n-Valeric Acid

| Step | Reactants | Reagents/Catalysts | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| Acyl Chlorination | n-Valeric acid | Thionyl chloride | 50 - 78 | 4 - 8 | High |

| α-Bromination | n-Valeryl chloride | Liquid bromine | ~80 | ~5 | ~95 |

| Ammonolysis | α-Bromo-n-valeryl chloride | Liquid ammonia | Not specified | Not specified | Not specified |

| Chiral Resolution | Racemic α-aminovaleramide | Tartaric acid | Not specified | Not specified | Not specified |

| Hydrolysis | L-aminovaleramide tartrate | Not specified | Not specified | Not specified | Not specified |

Multi-Enzymatic Resolution of DL-Norvaline

An alternative and often more efficient and environmentally friendly approach is the enzymatic resolution of a racemic mixture of norvaline (DL-norvaline). This method leverages the high stereoselectivity of enzymes to produce the desired L-enantiomer with high purity. researchgate.net

A multi-enzymatic system can be employed, which includes: researchgate.net

D-amino acid oxidase (DAAO): This enzyme selectively oxidizes the D-enantiomer (D-norvaline) to its corresponding keto acid.

Leucine dehydrogenase (LeuDH): This enzyme catalyzes the asymmetric reduction of the keto acid back to L-norvaline.

Formate dehydrogenase (FDH): This enzyme is used for the regeneration of the cofactor NADH required by leucine dehydrogenase.

Catalase: This enzyme is added to remove the hydrogen peroxide byproduct from the D-amino acid oxidase reaction.

This process effectively converts the unwanted D-enantiomer into the desired L-enantiomer, leading to a theoretical yield of up to 100%.

Interactive Data Table: Optimized Conditions for Multi-Enzymatic Resolution of DL-Norvaline researchgate.net

| Parameter | Optimal Condition |

| Enzymes | D-amino acid oxidase, Leucine dehydrogenase, Formate dehydrogenase, Catalase |

| Strategy | Fed-batch |

| Final L-norvaline Concentration | 61.09 g/L |

| Conversion Rate | 96.1% |

| Enantiomeric Excess | > 99% |

Industrial-Scale Purification Techniques

Following the synthesis, rigorous purification steps are necessary to isolate (S)-2-Aminopentanoic acid hydrochloride in a highly pure form, free from residual reactants, byproducts, and the unwanted enantiomer. The two primary methods employed at an industrial scale are crystallization and ion-exchange chromatography.

Crystallization

Crystallization is a fundamental technique for the purification of solid compounds. For (S)-2-Aminopentanoic acid hydrochloride, the process typically involves dissolving the crude product in a suitable solvent system at an elevated temperature and then allowing it to cool, leading to the formation of crystals of the pure compound. The choice of solvent is critical and is based on the solubility profile of the amino acid hydrochloride and its impurities. iajps.com

Key considerations for industrial crystallization include:

Solvent System: A mixture of solvents, such as water and an alcohol (e.g., ethanol (B145695), methanol), is often used to achieve the desired solubility curve for effective purification.

Temperature Profile: A controlled cooling rate is essential to promote the growth of large, pure crystals and to minimize the inclusion of impurities.

Seeding: The introduction of seed crystals of the pure compound can be used to control the crystal size and morphology.

Washing: After filtration, the crystals are washed with a cold solvent to remove any adhering mother liquor containing impurities.

While specific industrial crystallization protocols for (S)-2-Aminopentanoic acid hydrochloride are often proprietary, the general principles of amino acid purification by crystallization are well-established.

Ion-Exchange Chromatography

Ion-exchange chromatography (IEX) is a powerful and widely used technique for the purification of amino acids on an industrial scale. This method separates molecules based on their net charge by utilizing a stationary phase with charged functional groups. purolite.com

For the purification of (S)-2-Aminopentanoic acid hydrochloride, a typical process would involve:

Resin Selection: A strong cation-exchange (SCX) resin is commonly used. In its acidic form, the amino acid carries a net positive charge and will bind to the negatively charged resin.

Loading: The crude solution of (S)-2-Aminopentanoic acid hydrochloride is passed through the column containing the equilibrated resin. The target molecule binds to the resin, while uncharged or negatively charged impurities pass through.

Washing: The column is washed with a buffer to remove any loosely bound impurities.

Elution: The purified (S)-2-Aminopentanoic acid is eluted from the column by changing the pH or increasing the ionic strength of the eluting buffer, which disrupts the electrostatic interaction between the amino acid and the resin. The hydrochloride salt can be recovered from the eluate.

The scalability of ion-exchange chromatography allows for the processing of large volumes of material, making it a viable option for industrial production.

Interactive Data Table: General Parameters for Industrial Ion-Exchange Chromatography of Amino Acids

| Parameter | Description | Typical Values/Conditions |

| Resin Type | Strong Cation-Exchange (SCX) | Polystyrene-divinylbenzene based resins |

| Loading pH | pH below the isoelectric point of the amino acid | Acidic conditions |

| Eluent | Aqueous buffer with increasing salt concentration or pH | e.g., Sodium chloride or ammonia solutions |

| Flow Rate | Optimized for binding and separation efficiency | Dependent on column size and resin |

| Purity Achieved | High | Often >99% |

Role of S 2 Aminopentanoic Acid Hydrochloride As a Chiral Building Block in Advanced Organic Synthesis

Utility in Asymmetric Synthesis of Pharmaceuticals

The precise three-dimensional structure of (S)-2-Aminopentanoic acid makes it a valuable precursor in the asymmetric synthesis of pharmaceuticals, where a specific enantiomer is often responsible for the desired therapeutic effect. nih.gov Its incorporation into a synthetic route allows for the direct introduction of a chiral center, bypassing the need for challenging enantioselective steps or costly resolutions of racemic mixtures. google.com

One of the most notable applications is in the synthesis of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure. google.com L-Norvaline serves as a key chiral intermediate in the multi-step synthesis of this complex drug, with its stereochemistry being essential for the drug's potent inhibitory activity. google.comgoogle.com

Beyond cardiovascular drugs, derivatives of 2-aminopentanoic acid have been investigated for their significant immunosuppressive properties. google.com Research has shown that compounds derived from this amino acid are candidates for use as agents to prevent rejection in organ and marrow transplantation and as therapeutic agents for autoimmune diseases. google.com Furthermore, L-Norvaline itself has been studied for its neuroprotective effects, showing potential in reversing cognitive decline in preclinical models of Alzheimer's disease, highlighting its role not just as a structural block but as a potential therapeutic agent. researchgate.net

The following table summarizes selected pharmaceutical applications involving (S)-2-Aminopentanoic acid.

| Application Area | Target Compound/Class | Role of (S)-2-Aminopentanoic Acid |

| Cardiovascular | Perindopril | Key chiral intermediate in the synthesis of the ACE inhibitor. google.comgoogle.com |

| Immunology | Novel Immunosuppressants | Parent compound for derivatives with immunosuppressive activity. google.com |

| Neurology | Neuroprotective Agents | Investigated as a potential therapeutic to reduce neuroinflammation. researchgate.net |

Applications in Agrochemical Development

While its use is more extensively documented in the pharmaceutical sector, (S)-2-Aminopentanoic acid and related amino acids also have applications in agrochemical development. Chiral molecules are of increasing importance in the agrochemical industry to enhance efficacy and reduce environmental impact by using only the active enantiomer. researchgate.net

Research has indicated that certain amino acids can act as herbicides by interfering with the metabolic pathways of weeds. frontiersin.org Specifically, DL-norvaline has been identified as a growth factor for the roots of certain plants, such as tomatoes, suggesting its potential use in formulations designed to promote crop resilience and optimize yield. lifetein.com While direct synthesis of a major commercial agrochemical from (S)-2-Aminopentanoic acid as a chiral building block is not as prominently documented as in pharmaceuticals, its derivatives are of interest. For instance, D-valine, the enantiomer of its isomer, is used as an intermediate in the synthesis of some agricultural pesticides. researchgate.net The fundamental biochemical pathways in plants, which can be targeted by herbicides, often involve amino acid synthesis, making amino acid analogues like L-norvaline potential starting points for the design of new, selective herbicides or fungicides. nih.govacs.orgresearchgate.net

Integration into Peptide and Peptidomimetic Scaffolds

(S)-2-Aminopentanoic acid is frequently incorporated into peptide and peptidomimetic structures to enhance their therapeutic properties. As a non-proteinogenic amino acid, its presence can confer resistance to enzymatic degradation by proteases, thereby increasing the in-vivo half-life of peptide-based drugs. nbinno.com Its linear n-propyl side chain, in contrast to the branched side chain of its isomer valine, provides unique steric and hydrophobic properties that can be used to fine-tune the biological activity and pharmacokinetic profile of a peptide. nbinno.comnih.gov

In the design of novel therapeutic peptides, particularly antimicrobial peptides (AMPs), (S)-2-Aminopentanoic acid (as L-Norvaline) is used to modify the peptide sequence. google.com Its incorporation can modulate the peptide's amphipathicity—a key factor in the membrane-disrupting activity of many AMPs—and enhance its stability. nbinno.com

A significant area of research is in creating peptides with antifungal activity. For example, dipeptides containing 5-hydroxy-4-oxo-L-norvaline (HONV), a derivative of norvaline, have shown potent activity against pathogenic yeasts of the Candida genus. researchgate.net The modification of the peptide structure with this unusual amino acid leads to compounds that can inhibit fungal growth at low concentrations, as detailed in the research findings below.

| Peptide | Target Organism | Minimal Inhibitory Concentration (MIC) (µg/mL) |

| HONV-L-Phe-NH₂ | Candida albicans | 32 |

| HONV-L-Tyr-NH₂ | Candida albicans | 32 |

| HONV-L-Trp-NH₂ | Candida albicans | 64 |

| HONV-L-Phe-NH₂ | Candida glabrata | 32 |

| HONV-L-Tyr-NH₂ | Candida glabrata | 64 |

| HONV-L-Trp-NH₂ | Candida glabrata | 64 |

| Data sourced from a study on the antifungal activity of HONV-containing dipeptides. researchgate.net |

The synthesis of these modified peptides is typically achieved using solid-phase peptide synthesis (SPPS), where the protected form of L-Norvaline is added at the desired position in the growing peptide chain. guidechem.commasterorganicchemistry.com

A key strategy in modern drug design is the use of conformational restraints to lock a flexible molecule, such as a peptide, into its biologically active conformation. slideshare.netcam.ac.uk This pre-organization reduces the entropic penalty upon binding to its target receptor, which can lead to a significant increase in binding affinity and selectivity. nih.gov

(S)-2-Aminopentanoic acid is used as a tool to impose such conformational constraints. researchgate.net Although its side chain is a simple unbranched alkyl group, its distinction from the proteinogenic branched-chain amino acids (valine, leucine (B10760876), isoleucine) means its incorporation can influence the local backbone conformation. nih.gov Molecular dynamics simulations have shown that substituting isoleucine with norvaline has a significant destructive effect on β-sheet structures. nih.gov This ability to systematically alter secondary structural elements makes L-norvaline a valuable component in building peptidomimetic scaffolds—molecules that mimic the structure and function of natural peptides but are designed to have improved drug-like properties. nbinno.comslideshare.net By replacing a native amino acid with L-norvaline, medicinal chemists can probe structure-activity relationships and develop more stable and potent therapeutic agents. nih.govmdpi.com

In Vitro and in Vivo Biological and Biochemical Investigations of S 2 Aminopentanoic Acid Hydrochloride

Elucidation of Metabolic Pathways and Cellular Roles

(S)-2-Aminopentanoic acid, also known as L-norvaline, is a non-proteinogenic, unbranched-chain amino acid. wikipedia.org Unlike the 20 canonical amino acids, it is not typically incorporated into proteins during translation in most organisms. lifetein.com However, its structural similarity to other amino acids allows it to participate in various metabolic pathways and influence cellular functions.

As a non-proteinogenic amino acid, (S)-2-Aminopentanoic acid's metabolic roles are distinct from protein synthesis. Its incorporation into peptides can occur due to the imperfect selectivity of certain aminoacyl-tRNA synthetases, an event that has been observed in recombinant proteins produced in E. coli. wikipedia.org

In mammalian cells, L-norvaline can act as a substrate for branched-chain amino acid aminotransferase (BCAT). nih.gov This enzyme catalyzes the transfer of an amino group from branched-chain amino acids to α-ketoglutarate, producing glutamate (B1630785). nih.gov The involvement of L-norvaline in this reaction suggests it can influence the intracellular pool of glutamate, a key neurotransmitter and metabolic intermediate. nih.gov This interaction with a primary metabolic pathway highlights its ability to integrate into and affect cellular amino acid homeostasis.

(S)-2-Aminopentanoic acid has been identified as a natural metabolite in various organisms, indicating its synthesis through specific biochemical pathways. nih.gov

Serratia marcescens : In this bacterium, L-norvaline is produced as a by-product during isoleucine fermentation from threonine. nih.gov Research has shown that the formation of L-norvaline and another unnatural amino acid, L-homoisoleucine, is intricately linked to the leucine (B10760876) biosynthesis pathway. nih.gov The addition of L-leucine to the culture medium was found to inhibit the production of L-norvaline. nih.gov Furthermore, a leucine auxotroph of S. marcescens did not produce L-norvaline, confirming the connection between its synthesis and leucine metabolism. nih.govnih.gov The pathway involves the conversion of L-threonine to α-ketobutyrate, a precursor for both norvaline and isoleucine. nih.gov

Paraburkholderia : Research on Paraburkholderia monticola has identified a novel aminoacylase capable of synthesizing N-acyl-amino acids. nih.gov While this study focused on the enzyme's ability to acylate various amino acids, the genus Paraburkholderia has been noted as one where L-norvaline is a known metabolite. nih.gov The metabolic pathways in this genus can involve both the synthesis and modification of amino acids like L-norvaline. nih.govgenome.jp

Daphnia pulex : L-norvaline has been reported as a metabolite in the freshwater crustacean Daphnia pulex. nih.gov These organisms are filter feeders, consuming algae and bacteria, which may be the original source of the compound. nih.gov The presence of L-norvaline within Daphnia pulex indicates its entry into the aquatic food web and its role in the metabolism of these organisms. nih.gov

(S)-2-Aminopentanoic acid exerts influence over several key cellular processes, largely stemming from its metabolic interactions. Its role as a substrate for BCAT can lead to increased production of glutamate. nih.gov This modulation of glutamate levels can impact neurotransmission and glutamate homeostasis within the brain. nih.gov Studies in mouse models of Alzheimer's disease suggest L-norvaline treatment leads to an overproduction of glutamate, which in turn increases the expression of vesicular glutamate transporters (VGLUT-1 and VGLUT-3). researchgate.net This mechanism is thought to help prevent an excitotoxic escalation of extracellular glutamate. nih.gov

Furthermore, L-norvaline has been shown to interact with significant cell signaling pathways. It can influence the mechanistic target of rapamycin (mTOR) pathway. researchgate.net Research indicates it can also reduce the levels of RAC-alpha protein-serine/threonine kinase (Akt1) and inhibit ribosomal protein S6 kinase beta-1 (S6K1), suggesting a regulatory role in cell growth and proliferation. researchgate.net Coded amino acids, in general, are known to regulate genes that control the cellular cycle at both transcriptional and translational levels, initiating regulatory cascades that affect proliferation and apoptosis. researchgate.net

Enzymatic Activity Modulation and Signaling Pathways

A primary mechanism through which (S)-2-Aminopentanoic acid exerts its biological effects is by modulating the activity of key enzymes, particularly arginase. This inhibition directly impacts nitric oxide metabolism and subsequent physiological responses.

(S)-2-Aminopentanoic acid is a potent inhibitor of the enzyme arginase. nih.govhsnstore.eu Arginase and nitric oxide synthase (NOS) are two enzymes that compete for the same substrate: L-arginine. nih.govnih.gov

Nitric Oxide Synthase (NOS) converts L-arginine into nitric oxide (NO) and L-citrulline. nih.gov

Arginase hydrolyzes L-arginine into L-ornithine and urea (B33335), a key step in the urea cycle. lifetein.comyoutube.com

By inhibiting arginase, L-norvaline effectively reduces the catabolism of L-arginine through the urea cycle. hsnstore.euyoutube.com This action increases the bioavailability of L-arginine for NOS. lifetein.com With a greater substrate pool available, NOS activity is enhanced, leading to a substantial amplification in the rate of nitric oxide (NO) production. nih.govhsnstore.eu The inhibitory mechanism is believed to be one of negative feedback, stemming from L-norvaline's structural similarity to ornithine, a product of the arginase reaction. nih.gov This allows it to compete with L-arginine at the enzyme's active site. youtube.com This increased NO synthesis is central to many of the compound's physiological effects. nih.gov

The enhanced production of nitric oxide (NO) resulting from arginase inhibition by (S)-2-Aminopentanoic acid has profound effects on the vascular system. nih.gov NO is a critical signaling molecule and a potent vasodilator. webmd.comclinician.com

At a mechanistic level, NO produced by endothelial cells diffuses to adjacent vascular smooth muscle cells. There, it activates the enzyme soluble guanylate cyclase (sGC). researchgate.net Activated sGC converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which acts as a second messenger. researchgate.net The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G, which in turn phosphorylates various proteins, resulting in a decrease in intracellular calcium levels and the relaxation of the smooth muscle cells. wikipedia.org This relaxation of the vascular smooth muscle causes the blood vessel to widen (vasodilation), which decreases vascular resistance and increases blood flow. wikipedia.orgmedbullets.com

This vasodilation directly translates to improved blood flow and regulation of blood pressure. clinician.com Preclinical studies in rodent models of inherited stress-induced arterial hypertension have demonstrated that treatment with L-norvaline significantly reduces blood pressure. nih.gov The compound's ability to increase NO bioavailability underpins its potential to improve endothelial function and microcirculation. nih.gov In models of intestinal ischemia, L-norvaline administration was shown to decrease post-ischemic hyperemia and increase the velocity of microcirculation blood flow during the initial phase of reperfusion. ucv.ve

Table 1: Effects of L-Norvaline Treatment on Blood Pressure and Plasma NO Metabolites in Hypertensive and Normotensive Rats Data extracted from a study on Inherited Stress-Induced Arterial Hypertension (ISIAH) rats and normotensive Wistar rats. nih.gov

| Parameter | Animal Group | Control (Vehicle) | L-Norvaline Treated | Percentage Change |

| Systolic Blood Pressure (mmHg) | ISIAH (Hypertensive) | ~175 | ~150 | ~ -14.3% |

| Wistar (Normotensive) | ~120 | ~120 | No significant change | |

| Plasma NO Metabolites (Nitrate-Nitrite) | ISIAH (Hypertensive) | 1.16 ± 0.11 | ~1.19 | ~ +2.5% (insignificant) |

| Wistar (Normotensive) | 1.553 ± 0.027 | ~2.09 | ~ +35% (significant) |

Table 2: Effect of Norvaline and Other Arginase Inhibitors on Acetylcholine (ACh) Tolerance in Isolated Rat Aorta Tolerance is defined as a reduced vasorelaxant response upon a second application of ACh. Reversal of tolerance indicates improved NO bioavailability. nih.gov

| Compound | Concentration | Effect on ACh Tolerance | Direct Vasorelaxant Effect |

| L-Norvaline | 1 mM | No effect | No |

| L-Arginine (Substrate) | 3 mM | Reversed tolerance | No |

| BEC (Inhibitor) | 100 µM | Reversed tolerance | Yes (Endothelium-independent) |

| L-NOHA (Inhibitor) | 100 µM | Reversed tolerance | Yes (Endothelium-independent) |

| nor-NOHA (Inhibitor) | 100 µM | Augmented response | Yes (Endothelium-independent) |

| L-Valine | 1 mM | No effect | No |

Angiotensin-Converting Enzyme (ACE) Inhibition Properties

The scientific literature primarily focuses on the cardiovascular effects of (S)-2-Aminopentanoic acid hydrochloride through its inhibition of arginase, which leads to enhanced nitric oxide production and subsequent vasodilation and blood pressure reduction. researchgate.netnih.gov While Angiotensin-Converting Enzyme (ACE) is a critical regulator of blood pressure, direct and significant inhibitory activity of (S)-2-Aminopentanoic acid hydrochloride on ACE has not been a prominent subject of investigation. Research into its hypotensive effects has centered on the arginase-NO pathway rather than the renin-angiotensin system. researchgate.netnih.gov Therefore, while the compound affects blood pressure, attributing this to direct ACE inhibition is not well-supported by available studies.

Application in Enzyme Assays and Biochemical Probes

Due to its specific inhibitory actions, (S)-2-Aminopentanoic acid hydrochloride is a valuable biochemical probe in various enzyme assays. Its primary application is in studies of arginine metabolism. In laboratory settings, it is used to inhibit arginase activity, allowing researchers to isolate and study the functions of the nitric oxide synthase (NOS) pathway. For instance, it has been used in assays with activated macrophages to demonstrate the enhancement of NO production.

Its role as an S6K1 inhibitor also allows it to be used as a probe to explore the mTOR signaling cascade. By selectively blocking this component of the pathway, scientists can investigate the downstream effects and the role of mTOR signaling in inflammation and other cellular processes. nih.gov

Immunomodulatory Research

Investigation of Immunosuppressive Effects

Research has identified (S)-2-Aminopentanoic acid hydrochloride as a compound with potential immunosuppressive properties. Studies have indicated its utility in preventing organ rejection during transplantation and its potential therapeutic role in managing autoimmune diseases. The mechanism of its immunosuppressive action involves the modulation of lymphocyte functions. It has been shown to suppress the proliferation of lymphocytes, which is a critical aspect of the immune response. This effect is achieved without interfering with purine synthesis in other cell types, suggesting a degree of selectivity in its action on immune cells.

Modulation of Immune Cell Responses

(S)-2-Aminopentanoic acid hydrochloride modulates the response of various immune cells. Investigations suggest it can influence immune reactions, including inflammation and cytokine production. In cancer research, it has been observed that the compound can alter the tumor microenvironment. For example, in combination therapy studies, it has been shown to increase the presence of tumor-infiltrating CD8+ T cells, which are crucial for anti-tumor immunity, while decreasing populations of immunosuppressive cells like certain monocytes and tumor-associated macrophages (TAMs). This indicates a capacity to shift the immune balance from a suppressive state to an active anti-tumor response.

| Effect | Affected Immune Cells/Processes | Observed Outcome in Research Models | Reference |

|---|---|---|---|

| Immunosuppression | Lymphocytes | Inhibition of lymphocyte proliferation, suggesting potential use in preventing organ transplant rejection. | |

| Immune Cell Modulation | CD8+ T cells, Monocytes, TAMs | Increased tumor-infiltrating CD8+ T cells and decreased immunosuppressive-like monocytes and TAMs in a cancer therapy model. | |

| Inflammation and Cytokine Modulation | General immune response | Associated with immune reactions involving inflammation and cytokine production in cell-based studies. |

Neurobiological Explorations

(S)-2-Aminopentanoic acid hydrochloride has been the subject of significant neurobiological research, particularly concerning its potential as a neuroprotective agent. Multiple studies have investigated its effects in the context of neurodegenerative diseases, most notably Alzheimer's disease.

In animal models of Alzheimer's, administration of the compound has been shown to reverse cognitive decline. nih.gov The neuroprotective effects are linked to several mechanisms, including a reduction in beta-amyloidosis (the accumulation of amyloid-β plaques), alleviation of microgliosis (inflammation involving microglia cells), and a decrease in the transcription levels of tumor necrosis factor (TNF), a pro-inflammatory cytokine. nih.gov Furthermore, research has demonstrated that treatment can lead to elevated levels of postsynaptic density protein 95 (PSD-95), a protein associated with neuroplasticity, in the hippocampi of treated mice. nih.gov These findings suggest that the compound supports synaptic health and function. Bioinformatics analyses have revealed its ability to activate several biological pathways involved in cell survival and neuroplasticity. nih.gov

However, it is important to note that some research has raised concerns about its potential toxicity to brain cells at certain concentrations, suggesting that its effects may be dose-dependent and require further investigation.

| Research Area | Animal/Cell Model | Key Findings | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|

| Alzheimer's Disease | Triple-transgenic mouse model (3xTg-AD) | Reversal of cognitive decline; reduced beta-amyloidosis and microgliosis; decreased TNF transcription. | Arginase inhibition, activation of cell survival and neuroplasticity pathways. | nih.gov |

| Neuroplasticity | Triple-transgenic mouse model (3xTg-AD) | Elevated levels of postsynaptic density protein 95 (PSD-95) in the hippocampus. | Supports synaptic structure and function. | nih.gov |

| Neurotoxicity | Human cell lines | Can cause cell unhealthiness and eventual cell death at certain concentrations. | Damage to cellular energy generation machinery. |

Modulation of Neurotransmitter Systems

(S)-2-Aminopentanoic acid hydrochloride primarily modulates neurotransmitter systems through its action as an inhibitor of the enzyme arginase. nih.govsupplementengineer.comnih.gov Arginase and nitric oxide synthase (NOS) compete for the same substrate, L-arginine. nih.govresearchgate.net By inhibiting arginase, (S)-2-Aminopentanoic acid hydrochloride effectively increases the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO). nih.govselleckchem.com Nitric oxide is a critical signaling molecule in the central nervous system, involved in neurotransmission, synaptic plasticity, and cerebral blood flow regulation.

The upregulation of the L-arginine-NO pathway is a central mechanism by which this compound influences neurological function. nih.govnih.gov In conditions like brain ischemia, excessive glutamate release leads to overstimulation of N-methyl-D-aspartate (NMDA) receptors, which in turn activates neuronal nitric oxide synthase (nNOS). nih.gov While NO is essential, its overproduction can be neurotoxic. However, some studies suggest that NOS inhibition can reduce ischemia-induced glutamate overflow, indicating a complex regulatory role. nih.gov The primary effect of L-Norvaline, by inhibiting arginase, is to enhance NO production, which can have context-dependent effects. nih.gov For instance, increased NO can prevent the development of endothelial dysfunction, which is crucial for maintaining cerebral blood flow. nih.gov

Studies in animal models of Alzheimer's disease suggest that this modulation of the L-arginine metabolism can counteract neurodegenerative processes associated with the disease. cancer.gov The compound's ability to inhibit both arginase and p70 ribosomal S6 kinase 1 (p70S6K1) points to a multi-faceted interaction with cellular signaling pathways that influence neurotransmission. selleckchem.comcancer.gov

| Target/System | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|

| Arginase/L-arginine Metabolism | Inhibition of arginase enzyme. | Increased bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced nitric oxide (NO) production. | nih.govnih.govresearchgate.net |

| Nitric Oxide (NO) Signaling | Enhanced NO production due to increased substrate availability for NOS. | NO acts as a key signaling molecule in neurotransmission and synaptic plasticity. | nih.gov |

| Glutamate System | Indirect modulation via the NO pathway. Inhibition of NOS has been shown to reduce ischemia-induced glutamate efflux. | Potential reduction of glutamate excitotoxicity. | nih.gov |

| p70 ribosomal S6 kinase 1 (p70S6K1) | Inhibition of p70S6K1 kinase. | Contributes to the overall modulation of cellular signaling pathways relevant to neurotransmission. | selleckchem.comcancer.gov |

Mechanisms of Neuroprotection at Cellular and Molecular Levels

The neuroprotective properties of (S)-2-Aminopentanoic acid hydrochloride have been investigated in various models of neurological disorders, including Alzheimer's disease and ischemic stroke. nih.govresearchgate.net The mechanisms underlying these effects are multifaceted, stemming primarily from its role as an arginase inhibitor. nih.govresearchgate.net

In a triple-transgenic mouse model of Alzheimer's disease (3xTg-AD), administration of L-Norvaline was found to reverse cognitive decline. nih.gov This therapeutic effect was associated with several key molecular changes in the hippocampus. Notably, there was a reduction in beta-amyloidosis and an alleviation of microgliosis, indicating a decrease in neuroinflammation. nih.govcancer.gov Furthermore, treatment led to reduced transcription levels of the inflammatory cytokine tumor necrosis factor (TNF-α) and elevated levels of the neuroplasticity-related postsynaptic density protein 95. nih.gov These findings suggest that the compound interferes with the pathogenesis of Alzheimer's disease by promoting cell survival and neuroplasticity pathways. nih.gov

In a rat model of ischemic brain injury induced by middle cerebral artery occlusion (MCAO), L-Norvaline demonstrated significant neuroprotective effects. researchgate.net Treatment reduced the infarct volume and mitigated the inflammatory response to ischemia. researchgate.net This was evidenced by a decrease in the expression of inflammatory markers such as TNF-α and Interleukin-1β (IL-1β). The study also observed a modulation in the expression of nitric oxide synthase isoforms, with a decrease in the detrimental inducible NOS (iNOS) and a preservation of the beneficial endothelial NOS (eNOS). researchgate.net

At the cellular level, the neuroprotective mechanisms involve the reduction of excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage. nih.govresearchgate.net By modulating the NO pathway and reducing inflammation, (S)-2-Aminopentanoic acid hydrochloride helps protect neurons from cell death pathways, including apoptosis and necrosis, often triggered by oxidative stress and neuroinflammatory responses. cancer.govnih.govmdpi.com

| Neurological Model | Molecular/Cellular Effect | Outcome | Reference |

|---|---|---|---|

| Alzheimer's Disease (3xTg-AD mouse model) | Reduced beta-amyloid plaque deposition. | Decreased pathological protein aggregation. | nih.gov |

| Alleviated microgliosis and reduced TNF-α levels. | Anti-inflammatory effect in the brain. | nih.govcancer.gov | |

| Increased levels of postsynaptic density protein 95 (PSD-95) and dendritic spine density. | Enhanced neuroplasticity. | nih.govcancer.gov | |

| Inhibition of arginase and S6K1. | Reversal of cognitive decline. | cancer.gov | |

| Ischemic Stroke (MCAO rat model) | Reduced infarct volume. | Protection of brain tissue from ischemic damage. | researchgate.net |

| Decreased expression of iNOS, TNF-α, and IL-1β. | Suppression of post-ischemic inflammation. | researchgate.net | |

| Reduced glutamate-evoked excitotoxicity. | Prevention of neuronal death caused by excessive glutamate. | nih.govresearchgate.net |

Research on Derivatives and Analogues of S 2 Aminopentanoic Acid Hydrochloride

Ester Derivatives: Synthesis and Research Applications

Esterification of the carboxylic acid group of L-norvaline is a common strategy to enhance its solubility in organic solvents and to protect the carboxyl group during peptide synthesis. This modification has led to the development of valuable research tools.

Methyl L-Norvalinate Hydrochloride

Synthesis: The synthesis of Methyl L-Norvalinate Hydrochloride is typically achieved through the esterification of L-norvaline. A common laboratory method involves the reaction of L-norvaline with methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride or thionyl chloride (SOCl₂). Another effective method utilizes trimethylchlorosilane (TMSCl) in methanol, which facilitates the formation of the methyl ester hydrochloride in good yields under mild conditions. nih.gov

Research Applications: Methyl L-Norvalinate Hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical compounds, particularly those targeting metabolic disorders. In biochemical research, it is employed in studies concerning amino acid metabolism and protein synthesis, aiding in the elucidation of cellular functions and metabolic pathways. chemimpex.com Furthermore, this compound has been explored for its potential neuroprotective effects, making it a subject of interest in research on neurodegenerative diseases. chemimpex.com

| Compound | Molecular Formula | Key Synthesis Method | Primary Research Applications |

| Methyl L-Norvalinate Hydrochloride | C₆H₁₄ClNO₂ | Esterification of L-norvaline with methanol and an acid catalyst (e.g., HCl, SOCl₂, TMSCl) | Pharmaceutical synthesis, biochemical studies on metabolism, neuroscience research |

L-Norvaline Ethyl Ester Hydrochloride

Synthesis: Similar to the methyl ester, L-Norvaline Ethyl Ester Hydrochloride is synthesized by the esterification of L-norvaline, using ethanol (B145695) as the reactant in the presence of an acid catalyst like hydrogen chloride. This process effectively converts the carboxylic acid group to its corresponding ethyl ester, yielding the hydrochloride salt.

Research Applications: L-Norvaline Ethyl Ester Hydrochloride is utilized in pharmaceutical development, where it can enhance the bioavailability of certain drugs. Its applications in biochemical research are centered on the study of amino acid metabolism and protein synthesis. The compound is also investigated for its potential role in sports nutrition supplements, with research focusing on its impact on muscle recovery and performance. In the field of cosmetics, it is being studied for its potential moisturizing and anti-aging properties.

| Compound | Molecular Formula | Key Synthesis Method | Primary Research Applications |

| L-Norvaline Ethyl Ester Hydrochloride | C₇H₁₆ClNO₂ | Esterification of L-norvaline with ethanol and an acid catalyst (e.g., HCl) | Pharmaceutical development, biochemical research, sports nutrition, cosmetics |

N-Substituted Derivatives: Synthesis and Mechanistic Studies

Modification of the amino group of L-norvaline can significantly alter its biological activity. N-substitution has been a key strategy in the development of enzyme inhibitors.

N-Methyl-L-Norvaline Hydrochloride as an Arginase Inhibitor

Synthesis: The synthesis of N-Methyl-L-Norvaline generally involves the reductive amination of a suitable keto acid precursor or the direct methylation of L-norvaline with a methylating agent, followed by conversion to the hydrochloride salt. The process requires careful control of reaction conditions to ensure stereochemical integrity and to avoid over-methylation.

Mechanistic Studies: N-Methyl-L-Norvaline is recognized as a potent inhibitor of arginase, an enzyme that plays a crucial role in the urea (B33335) cycle by hydrolyzing L-arginine to ornithine and urea. chemimpex.com Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, N-Methyl-L-Norvaline increases the bioavailability of L-arginine for NOS, thereby promoting the production of nitric oxide (NO). chemimpex.com NO is a critical signaling molecule involved in various physiological processes, including vasodilation. This mechanism of action makes N-Methyl-L-Norvaline a valuable tool in cardiovascular research for studying conditions associated with endothelial dysfunction and reduced NO bioavailability. researchgate.netnih.govfrontiersin.org Its ability to modulate NO levels also makes it a compound of interest in neuroscience and in the development of therapeutics for metabolic disorders. chemimpex.com

| Compound | Molecular Formula | Key Synthesis Method | Mechanism of Action | Primary Research Applications |

| N-Methyl-L-Norvaline Hydrochloride | C₆H₁₄ClNO₂ | Reductive amination or direct methylation of L-norvaline | Potent inhibitor of the arginase enzyme, leading to increased nitric oxide (NO) production. | Cardiovascular research, pharmaceutical development for metabolic disorders, neuroscience studies. |

Amide Derivatives: Synthesis and Biological Activity

The conversion of the carboxyl group of L-norvaline to an amide introduces a new functional group that can participate in different biological interactions.

L-Norvaline Amide Hydrochloride

Synthesis: The synthesis of L-Norvaline Amide Hydrochloride can be achieved through a multi-step process starting from L-norvaline. One synthetic route involves the initial protection of the amino group, followed by the activation of the carboxyl group to facilitate amide bond formation with ammonia (B1221849) or an ammonia equivalent. The final step involves the deprotection of the amino group and conversion to the hydrochloride salt. A patent describes a method starting with n-valeric acid, which undergoes bromination and then ammonolysis to form a racemic α-aminovaleramide. google.compatsnap.com This racemic mixture can then be resolved to isolate the L-enantiomer, which is subsequently hydrolyzed to L-norvaline, but the intermediate L-aminovaleramide can be isolated before hydrolysis. google.compatsnap.com

Biological Activity: The biological activity of L-Norvaline Amide Hydrochloride is an area of ongoing research. As a close analogue of L-norvaline, it is investigated for its potential to interact with enzymes that recognize L-norvaline or similar amino acids. Its activity as an arginase inhibitor and its influence on nitric oxide production are of particular interest. Studies have explored the neuroprotective effects of L-norvaline, and by extension, its amide derivative may also be investigated in the context of neurodegenerative diseases such as Alzheimer's disease. nih.govbiorxiv.orgresearchgate.net The modification of the carboxyl group to an amide can alter the compound's polarity and ability to form hydrogen bonds, which may influence its biological target interactions and pharmacokinetic properties.

| Compound | Molecular Formula | Key Synthesis Method | Primary Areas of Biological Investigation |

| L-Norvaline Amide Hydrochloride | C₅H₁₃ClN₂O | Ammonolysis of an activated L-norvaline derivative or resolution of racemic α-aminovaleramide. | Arginase inhibition, nitric oxide production, neuroprotective effects. |

Advanced Research Methodologies and Analytical Techniques Applied to S 2 Aminopentanoic Acid Hydrochloride

Spectroscopic Characterization in Research

Spectroscopic techniques are fundamental in confirming the identity and structure of (S)-2-Aminopentanoic acid hydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry each provide unique insights into the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental spectral data for the hydrochloride salt is not readily available in the reviewed literature, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for the parent compound, (S)-2-Aminopentanoic acid (L-Norvaline), can be predicted based on its structure. The presence of the hydrochloride salt would likely cause slight downfield shifts in the signals of nearby protons and carbons due to the electron-withdrawing effect of the protonated amine group.

¹H NMR: The spectrum would be expected to show signals corresponding to the alpha-hydrogen, the two methylene (B1212753) groups in the propyl side chain, and the terminal methyl group. The alpha-hydrogen would appear as a multiplet, coupled to the adjacent methylene protons. The methylene and methyl protons would also exhibit characteristic splitting patterns.

¹³C NMR: The spectrum would display distinct signals for the carbonyl carbon, the alpha-carbon, and the three carbons of the propyl side chain. The chemical shifts of these carbons provide a fingerprint of the carbon skeleton. researchgate.netresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in (S)-2-Aminopentanoic acid hydrochloride. The spectrum reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Amine salt) | Stretching | ~3000-2800 | researchgate.netsigmaaldrich.com |

| C=O (Carboxylic acid) | Stretching | ~1730-1700 | researchgate.net |

| N-H (Amine salt) | Bending | ~1600-1500 | researchgate.netsigmaaldrich.com |

| C-H (Alkyl) | Stretching | ~2960-2850 | researchgate.net |

| O-H (Carboxylic acid) | Stretching | ~3300-2500 (broad) | researchgate.net |

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For (S)-2-Aminopentanoic acid, the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) corresponding to its molecular weight (117.15 g/mol ). Collision-induced dissociation (CID) of the protonated molecule typically results in characteristic fragment ions due to the loss of small neutral molecules.

| Precursor Ion (m/z) | Fragmentation Pathway | Resulting Fragment Ion (m/z) | Reference |

|---|---|---|---|

| 118 | Loss of H₂O + CO | 72 | hmdb.ca |

| 118 | Loss of NH₃ | 101 | massbank.jp |

Chromatographic Separation and Purification Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation of enantiomers and the purification of (S)-2-Aminopentanoic acid hydrochloride. Chiral chromatography is the cornerstone for resolving the (S) and (R) enantiomers.

The separation of norvaline enantiomers is often achieved using chiral stationary phases (CSPs). The choice of CSP and mobile phase composition is critical for achieving optimal resolution.

| Chiral Stationary Phase (CSP) | Mobile Phase | Detection Method | Reference |

|---|---|---|---|

| Chirobiotic T | Acetonitrile / Water (80/20) | Evaporative Light Scattering Detector (ELSD) | yakhak.org |

| Teicoplanin-based CSP | Methanol (B129727):Water:Formic Acid | LC-MS compatible | hmdb.ca |

| Polysaccharide-based CSPs (e.g., Amylose or Cellulose derivatives) | n-Hexane / 2-Propanol | UV and Fluorescence | ankara.edu.tr |

| Crown ether-based CSP | Water:TFA / Acetonitrile:Ethanol (B145695):TFA | LC-MS/MS | researchgate.net |

These methods allow for the accurate determination of enantiomeric purity and are crucial for both analytical and preparative scale applications.

Computational Chemistry and Molecular Modeling for Structure-Activity Relationships

Computational chemistry and molecular modeling are powerful tools for investigating the structure-activity relationships (SAR) of (S)-2-Aminopentanoic acid and its derivatives. oncodesign-services.comnih.gov These methods provide insights into how the three-dimensional structure of the molecule influences its biological activity.

Molecular Docking: This technique predicts the preferred orientation of (S)-2-Aminopentanoic acid when bound to a specific receptor or enzyme. By simulating the interaction between the ligand and the target protein, molecular docking can help to identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for biological activity.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of (S)-2-Aminopentanoic acid and its interaction with biological targets over time. These simulations provide a more realistic representation of the molecular interactions in a biological environment and can help to understand the stability of the ligand-receptor complex.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For derivatives of (S)-2-Aminopentanoic acid, QSAR studies can be used to predict the biological activity of new, unsynthesized compounds based on their structural features. This approach can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. nih.gov These computational approaches are instrumental in rational drug design, allowing for the optimization of lead compounds to enhance potency and selectivity. nih.gov

In Vitro Cell Culture Models for Biological Activity Assessment

In vitro cell culture models are indispensable for evaluating the biological effects of (S)-2-Aminopentanoic acid hydrochloride on various cell types, including cancer cells and neuronal cells. These models allow for the controlled investigation of cellular responses to the compound.

Anticancer Activity: The antiproliferative effects of L-norvaline have been investigated in various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis. For instance, in combination with doxorubicin, L-norvaline has been shown to inhibit the proliferation of 4T1 breast cancer cells. researchgate.net

Neuroprotective Effects: The potential neuroprotective properties of L-norvaline have been explored in neuronal cell culture models. Research suggests that L-norvaline may offer protection against neurodegeneration. nih.govnih.gov However, some in vitro studies using high concentrations of L-norvaline on neuroblastoma cell lines, such as SH-SY5Y, have reported cytotoxic effects, potentially mediated by glutamate (B1630785). It is noted that these effects are observed at concentrations that may not be physiologically relevant and can be mitigated by the presence of other amino acids.

| Cell Line | Biological Activity Investigated | Observed Effects | Reference |

|---|---|---|---|

| 4T1 (Mouse breast cancer) | Antiproliferative activity | Inhibited cell proliferation and increased apoptosis in combination with doxorubicin. | researchgate.net |

| SH-SY5Y (Human neuroblastoma) | Cytotoxicity and Neuroprotection | Cytotoxicity observed at high concentrations (>125 µM); potential for glutamate-mediated effects. | |

| Human Endothelial Cells | Anti-inflammatory properties | Exhibited anti-inflammatory effects at concentrations of 10-40 mM. | |

| MC3T3-E1 (Osteoblast precursor) | Cell proliferation | High concentrations of amino acids can decrease proliferation. |

These in vitro studies provide valuable preliminary data on the biological activities of (S)-2-Aminopentanoic acid hydrochloride, guiding further investigation into its therapeutic potential.

Future Research Directions and Translational Perspectives for S 2 Aminopentanoic Acid Hydrochloride

Development of Novel Research Probes and Reagents

The chemical structure of (S)-2-aminopentanoic acid makes it a versatile scaffold for the synthesis of novel research probes and reagents. guidechem.com As an amino acid derivative, it contains both a free carboxyl group and an amino group, allowing for a variety of chemical modifications to create specialized tools for studying biological processes. chemimpex.comguidechem.com

Future research will likely focus on incorporating (S)-2-aminopentanoic acid into more complex molecular structures designed to probe specific biological questions. Its use as a building block in peptide synthesis is a key area of exploration. chemimpex.comresearchgate.net By substituting proteinogenic amino acids with L-norvaline or its derivatives in a peptide sequence, researchers can investigate the effects on peptide structure, stability, and function. researchgate.netnih.gov This is particularly relevant for studying protein-protein interactions or designing peptides with enhanced therapeutic properties. nih.gov

Furthermore, the synthesis of fluorescently-labeled or isotopically-labeled derivatives of (S)-2-aminopentanoic acid could yield powerful probes for tracking its uptake, metabolism, and interaction with cellular targets in real-time. For example, a fluorescent probe could be used to visualize the localization of arginase enzymes within cells and tissues, providing deeper insights into the nitric oxide signaling pathway. nih.gov The development of such reagents is crucial for advancing our understanding of the pathways modulated by this compound.

Below is a table summarizing potential research reagents derived from (S)-2-aminopentanoic acid.

| Derivative Type | Protecting/Labeling Group | Potential Research Application |

| N-Protected Derivatives | tert-Butoxycarbonyl (BOC) | Building block in solid-phase peptide synthesis to study protein structure-function relationships. guidechem.comtcichemicals.com |

| N-Protected Derivatives | 9-Fluorenylmethoxycarbonyl (Fmoc) | Used in peptide synthesis for creating custom peptides that probe enzyme active sites or protein interactions. tcichemicals.commdpi.com |

| Ester Derivatives | Methyl or Ethyl Ester | Increases lipophilicity for cell permeability studies; serves as an intermediate in further chemical synthesis. chemimpex.comtcichemicals.com |

| Fluorinated Derivatives | Trifluoromethyl Group | Can be used to study metabolic stability and protein binding interactions due to the unique properties of fluorine. glpbio.com |

| Isotopically Labeled | ¹³C or ¹⁵N | Used in metabolic pathway analysis and NMR-based structural studies to trace the fate of the molecule in biological systems. |

| Fluorescent Probes | Fluorescent Tags (e.g., Dansyl) | Enables visualization of cellular uptake, distribution, and interaction with target enzymes like arginase via fluorescence microscopy. |

Exploration in Drug Discovery Lead Compound Identification

A lead compound is a chemical compound that shows promising biological activity and serves as the starting point for developing a new drug through chemical modifications. wikipedia.orgpatsnap.com (S)-2-Aminopentanoic acid hydrochloride exhibits several characteristics of a promising lead compound, primarily due to its established role as an arginase inhibitor. lifetein.comchemimpex.com Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. youtube.comnih.gov By inhibiting arginase, L-norvaline effectively increases the availability of L-arginine for NOS, thereby enhancing the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation and neuromodulation. youtube.comnih.gov

This mechanism of action positions (S)-2-aminopentanoic acid hydrochloride as a valuable lead for developing therapeutics for a range of conditions characterized by endothelial dysfunction or neuronal damage. In preclinical studies, particularly in mouse models of Alzheimer's disease, L-norvaline has been shown to reduce β-amyloid plaques, suppress neuroinflammation, and improve cognitive function. lifetein.comnih.gov These findings strongly support its exploration as a lead compound for neurodegenerative disorders. researchgate.netebi.ac.uk

Future drug discovery efforts will involve the rational design and synthesis of analogs of (S)-2-aminopentanoic acid to optimize its pharmacological properties. The goals of such medicinal chemistry programs would be to improve potency, selectivity for specific arginase isozymes, and pharmacokinetic characteristics like bioavailability and metabolic stability. nih.govdrugtargetreview.com For instance, modifying the side chain could enhance binding affinity to the target enzyme, while other modifications could improve its ability to cross the blood-brain barrier for treating neurological conditions. ontosight.ai

The table below outlines the potential of (S)-2-aminopentanoic acid as a lead compound in different therapeutic areas.

| Therapeutic Area | Biological Target(s) | Rationale for Lead Compound Potential |

| Neurodegenerative Diseases (e.g., Alzheimer's) | Arginase, S6K1 | Inhibition of arginase increases L-arginine for NO production, which is neuroprotective. nih.gov Reduces Aβ plaques and neuroinflammation in animal models. lifetein.comresearchgate.net |

| Cardiovascular Diseases (e.g., Hypertension) | Arginase | Inhibition enhances NO synthesis, leading to vasodilation and improved blood flow. chemimpex.comchemimpex.com |

| Metabolic Disorders | Arginase, Urea (B33335) Cycle Enzymes | Serves as a building block for drugs targeting metabolic pathways where arginine metabolism is dysregulated. chemimpex.comchemimpex.com |

| Oncology | Arginase | Some cancers rely on arginine metabolism; arginase inhibition is being explored as a therapeutic strategy. chemimpex.com L-norvaline has been shown to inhibit breast cancer cell proliferation in combination with other agents. researchgate.net |

Unraveling Complex Biological Networks Involving Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally encoded in the genetic code of organisms. nih.govwikipedia.org Although not used in protein synthesis via ribosomes, they play significant roles as metabolic intermediates and signaling molecules. omicsonline.org (S)-2-Aminopentanoic acid is an NPAA that provides a unique tool to investigate the complex biological networks that differentiate and integrate standard and non-standard amino acid pathways. lifetein.com

A primary area of future research is to fully map the metabolic and signaling consequences of arginase inhibition by L-norvaline. This extends beyond the direct effect on nitric oxide production. For example, L-norvaline is also a substrate for branched-chain amino acid aminotransferase (BCAT), an enzyme that can convert it to 2-ketopentanoate while producing glutamate (B1630785). researchgate.netnih.gov This interaction links L-norvaline metabolism to neurotransmitter homeostasis, as glutamate is the main excitatory neurotransmitter in the brain. researchgate.netnih.gov Understanding how L-norvaline perturbs the balance between glutamate and nitric oxide signaling could reveal novel therapeutic targets for neurological disorders.

Another critical research direction involves investigating the consequences of L-norvaline misincorporation into proteins. nih.gov Under certain cellular conditions or when translational fidelity mechanisms are impaired, NPAAs can be mistakenly incorporated into polypeptide chains in place of structurally similar proteinogenic amino acids like leucine (B10760876) or isoleucine. nih.govresearchgate.net This misincorporation can alter protein structure and function, potentially leading to cellular stress. nih.gov Studying this phenomenon can help unravel cellular quality control mechanisms and provide insights into the pathology of diseases associated with protein misfolding.

The following table details the key biological networks and pathways influenced by (S)-2-Aminopentanoic acid.

| Biological Network/Pathway | Key Interacting Molecules | Downstream Effects and Research Implications |

| Nitric Oxide (NO) Synthesis | Arginase, L-Arginine, Nitric Oxide Synthase (NOS) | Inhibition of arginase increases L-arginine for NOS, boosting NO production. youtube.com This has implications for vascular health and neuroprotection. nih.gov |

| Urea Cycle | Arginase, Ornithine | By inhibiting arginase, L-norvaline modulates a key step in the urea cycle, which is central to nitrogen metabolism. youtube.com |

| Amino Acid Metabolism | Branched-Chain Amino Acid Aminotransferase (BCAT), α-Ketoglutarate | Acts as a substrate for BCAT, leading to the production of glutamate. researchgate.netnih.gov This links L-norvaline to neurotransmitter balance. |

| Protein Synthesis Fidelity | Leucyl-tRNA Synthetase (LeuRS) | Can be mistakenly charged to tRNALeu, leading to its misincorporation into proteins, affecting protein structure and cellular function. nih.govresearchgate.net |